N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines. Thienopyrimidines are characterized by a thiophene ring fused to a pyrimidine structure, which contributes to their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry and drug development due to its unique molecular structure and properties.
The compound's molecular formula is , with a molecular weight of approximately 427.46 g/mol. It is classified under thienopyrimidine derivatives, which are known for their roles as pharmacological agents in various therapeutic areas, including anti-cancer and anti-inflammatory treatments .
The synthesis of N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves several key steps:
These reactions often require careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity .
The molecular structure of N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can be represented using various chemical notation systems:
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)C(F)(F)F
CPDVPZMSMDNJNV-UHFFFAOYSA-N
The compound features a complex arrangement with multiple functional groups that contribute to its chemical reactivity and biological activity .
N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further functionalization .
The mechanism of action for N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is primarily linked to its interaction with biological targets such as enzymes or receptors.
Research into its specific targets is ongoing, but preliminary studies suggest significant potential in therapeutic applications .
The physical properties of N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide include:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature .
N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several potential applications in scientific research:
The ongoing research into this compound aims to elucidate its full potential in therapeutic contexts .
CAS No.: 80181-31-3
CAS No.: 92321-29-4
CAS No.: 7306-96-9
CAS No.: 14269-75-1
CAS No.: 636-57-7
CAS No.: